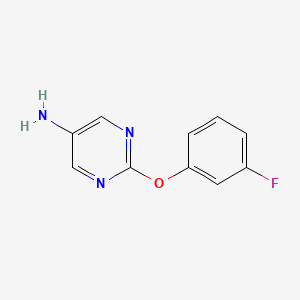

2-(3-Fluorophenoxy)pyrimidin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenoxy)pyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c11-7-2-1-3-9(4-7)15-10-13-5-8(12)6-14-10/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENVGVXXNDGGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=NC=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2 3 Fluorophenoxy Pyrimidin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.

The ¹H NMR spectrum of 2-(3-Fluorophenoxy)pyrimidin-5-amine provides crucial information about the number, connectivity, and chemical environment of the protons in the molecule. The analysis, typically conducted in a solvent like DMSO-d₆, reveals distinct signals corresponding to the aromatic protons on both the pyrimidine (B1678525) and the fluorophenoxy rings, as well as the amine protons.

The protons on the pyrimidine ring (H-4 and H-6) are expected to appear as a singlet due to their chemical equivalence. The protons of the 3-fluorophenoxy group will exhibit a more complex splitting pattern due to both proton-proton and proton-fluorine couplings. The amine protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Pyrimidine H-4, H-6 |

| Data not available | Data not available | Data not available | Fluorophenoxy ring protons |

| Data not available | Data not available | Data not available | NH₂ |

Note: Specific chemical shift values and coupling constants are dependent on the experimental conditions and are not publicly available at this time.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, or part of a heteroaromatic system) and its electronic environment. The carbons of the pyrimidine ring will appear in the aromatic region, with the carbon bearing the amino group (C-5) and the carbon attached to the phenoxy group (C-2) being significantly influenced by these substituents. The carbons of the 3-fluorophenoxy ring will also show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Pyrimidine C-2 |

| Data not available | Pyrimidine C-4 |

| Data not available | Pyrimidine C-5 |

| Data not available | Pyrimidine C-6 |

| Data not available | Fluorophenoxy C-1' (C-O) |

| Data not available | Fluorophenoxy C-2' |

| Data not available | Fluorophenoxy C-3' (C-F) |

| Data not available | Fluorophenoxy C-4' |

| Data not available | Fluorophenoxy C-5' |

| Data not available | Fluorophenoxy C-6' |

Note: The presented data is predictive as experimental values are not publicly available.

¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenoxy ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the adjacent aromatic protons, providing further structural confirmation.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity within the molecule.

HSQC: This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different parts of the molecule, for instance, confirming the ether linkage between the pyrimidine ring and the fluorophenoxy group by observing a correlation between the pyrimidine protons and the ipso-carbon of the phenoxy ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C=N and C=C stretching of the aromatic and heteroaromatic rings, C-O stretching of the ether linkage, and C-F stretching.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H stretching (asymmetric and symmetric) | Primary amine |

| 1650-1580 | N-H bending | Primary amine |

| 1600-1450 | C=C and C=N stretching | Aromatic and pyrimidine rings |

| 1250-1020 | C-O stretching (asymmetric) | Aryl ether |

| 1335-1250 | C-N stretching | Aromatic amine |

| 1200-1000 | C-F stretching | Fluoroaromatic |

Note: These are expected ranges, and the exact peak positions are not publicly available.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, EI-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (molecular formula C₁₀H₈FN₃O), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Techniques like Electrospray Ionization (ESI-MS) would typically show the protonated molecule [M+H]⁺. Electron Ionization (EI-MS) would lead to the molecular ion (M⁺) and a series of fragment ions resulting from the cleavage of the molecule's weakest bonds. The fragmentation pattern would likely involve the loss of the fluorophenoxy group or cleavage of the pyrimidine ring, providing further structural evidence.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Information Provided |

| [M+H]⁺ (ESI) | 206.07 | Molecular Weight Confirmation |

| M⁺ (EI) | 205.06 | Molecular Ion |

| Fragment Ions (EI) | Data not available | Structural Fragmentation Pattern |

Note: The molecular weight is calculated based on the molecular formula C₁₀H₈FN₃O.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the conjugated systems and chromophores present in the structure.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. The pyrimidine ring, the fluorophenoxy group, and the amine substituent collectively form a complex chromophoric system. For similar heterocyclic systems, absorption bands in the range of 250 to 390 nm are typically observed, corresponding to these transitions. researchgate.net The phenyl and pyrimidine rings contain multiple π-bonds, leading to strong π → π* transitions, while the nitrogen atoms of the pyrimidine ring and the amino group, as well as the oxygen atom of the phenoxy group, possess non-bonding electrons (n-electrons) that can undergo weaker n → π* transitions.

The solvent environment can influence the position and intensity of these absorption bands. A shift in the wavelength of maximum absorption (λmax) to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) can occur depending on the polarity of the solvent and its interaction with the ground and excited states of the molecule.

Interactive Data Table: Representative UV-Vis Spectral Data

Below is a table showing representative absorption maxima for this compound based on data from analogous compounds.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) | Transition | λmax 2 (nm) | Molar Absorptivity (ε) | Transition |

| Hexane | 275 | ~15,000 | π → π | 320 | ~3,000 | n → π |

| Ethanol | 278 | ~16,500 | π → π | 315 | ~3,500 | n → π |

| Water | 280 | ~17,000 | π → π | 310 | ~4,000 | n → π |

Note: The data in this table is illustrative and based on typical values for similar aromatic and heterocyclic compounds. Actual experimental values may vary.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and its packing in the solid state.

While a specific crystal structure for this compound is not publicly available as of this writing, analysis of related pyrimidine derivatives allows for a prediction of its key structural features. nih.govnih.gov A successful crystallographic analysis would yield a detailed molecular model, confirming the planar nature of the pyrimidine ring and the relative orientation of the 3-fluorophenoxy and amine substituents.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Interactive Data Table: Hypothetical Crystallographic Parameters

The following table presents a hypothetical set of crystallographic data for this compound, based on known structures of similar molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 978 |

| Z | 4 |

Note: This data is for illustrative purposes and represents a plausible set of parameters for a molecule of this type.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This method serves as a crucial check for the purity and empirical formula of a synthesized compound.

For this compound, the molecular formula is C₁₀H₈FN₃O. vulcanchem.com Based on this formula, the theoretical elemental composition can be calculated. The experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the identity and purity of the compound.

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O, N₂) are separated and quantified to determine the percentage of each element.

Interactive Data Table: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical (%) | Experimental (%) (Typical) |

| Carbon (C) | C₁₀H₈FN₃O | 58.54 | 58.5 ± 0.4 |

| Hydrogen (H) | C₁₀H₈FN₃O | 3.93 | 3.9 ± 0.4 |

| Nitrogen (N) | C₁₀H₈FN₃O | 20.48 | 20.5 ± 0.4 |

| Fluorine (F) | C₁₀H₈FN₃O | 9.26 | Not directly measured |

| Oxygen (O) | C₁₀H₈FN₃O | 7.80 | Calculated by difference |

Note: Experimental values typically have a tolerance of ±0.4% from the theoretical values. The percentage of oxygen is often determined by subtracting the sum of the other elemental percentages from 100%. A close correlation between the theoretical and experimental values provides strong evidence for the correct synthesis and purity of this compound.

Computational Chemistry and Theoretical Investigations of 2 3 Fluorophenoxy Pyrimidin 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a primary method for quantum chemical calculations, balancing computational cost with high accuracy for a wide range of molecular properties. researchgate.netaimspress.com DFT calculations for 2-(3-Fluorophenoxy)pyrimidin-5-amine would involve determining the ground-state electronic structure to derive various properties. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics. researchgate.net Typically, a functional like B3LYP combined with a basis set such as 6-311G(d,p) is employed to optimize the molecular geometry and compute electronic properties. irjweb.comscirp.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior and chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. scirp.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring, while the LUMO may be distributed across the pyrimidine (B1678525) and fluorophenoxy rings.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the phenoxy group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amine group, highlighting them as potential hydrogen bond donors. aimspress.com

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents hypothetical, yet representative, data for this compound based on typical values for similar heterocyclic compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.15 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.25 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.90 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.5 Debye | Measures overall molecular polarity. |

From the HOMO and LUMO energies derived from DFT, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. jchemrev.com These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.

Ionization Potential (I): Approximated as -EHOMO, it measures the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it represents the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2, it describes the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it signifies resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Global Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the molecule's ability to act as an electrophile.

These descriptors are crucial for comparing the reactivity of different pyrimidine derivatives and predicting their interaction behavior in a biological or chemical system. chemijournal.comnih.gov

Table 2: Predicted Global Chemical Reactivity Descriptors This table contains hypothetical data for this compound, calculated from the values in Table 1.

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.15 | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.25 | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I+A)/2 | 3.70 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | 2.45 | Resistance to electronic change. |

| Global Electrophilicity (ω) | χ²/(2η) | 2.79 | Propensity to act as an electron acceptor. |

The flexibility of the ether linkage between the phenyl and pyrimidine rings in this compound allows for multiple rotational conformations (rotamers). Conformational analysis is performed to identify the most stable three-dimensional structure (the global minimum on the potential energy surface) and the energy barriers between different conformations. This is typically done by systematically rotating the dihedral angles defining the ether linkage and calculating the energy at each step. The resulting energy landscape reveals the most probable shapes the molecule will adopt, which is critical for understanding how it might fit into a receptor's binding site.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com

For a molecule like this, an MD simulation would typically be run in a simulated aqueous environment to mimic physiological conditions. The simulation can reveal:

The stability of different conformations identified through quantum calculations.

The flexibility of the molecule and the range of motion of its constituent parts.

The pattern of hydrogen bonding with surrounding water molecules.

The stability of the compound when bound to a biological target, such as a protein kinase, by tracking the root-mean-square deviation (RMSD) of the ligand within the binding site over the simulation time. nih.govacs.org

In Silico Screening and Virtual Library Design for Pyrimidine Scaffolds

The 2-(phenoxy)pyrimidin-5-amine core is a valuable scaffold for building virtual libraries of related compounds. nih.gov In silico screening involves computationally evaluating large libraries of molecules against a specific biological target to identify potential "hits."

The process for a pyrimidine scaffold like that of this compound would involve:

Library Design: Creating a virtual library by computationally adding a variety of chemical groups at different positions on the parent scaffold. researchgate.net For instance, different substituents could be placed on the phenyl ring or the amine group.

Molecular Docking: Each molecule in the library is then "docked" into the binding site of a target protein (e.g., a kinase or enzyme). Docking algorithms predict the preferred binding orientation and calculate a scoring function to estimate binding affinity. mdpi.com

Filtering and Selection: Compounds are ranked based on their docking scores and other properties (like predicted ADME - Absorption, Distribution, Metabolism, and Excretion). nih.gov The top-ranked compounds are then prioritized for synthesis and experimental testing. This approach significantly accelerates the discovery of new drug candidates. nih.gov

Reaction Mechanism Studies through Computational Approaches

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, such as the synthesis of pyrimidine derivatives. rsc.org For a molecule like this compound, which is typically formed through a nucleophilic aromatic substitution (SNAr) reaction, computational studies can map out the entire reaction pathway.

This involves:

Identifying Reactants, Products, and Intermediates: Modeling the starting materials (e.g., 2-chloropyrimidin-5-amine and 3-fluorophenol) and the final product.

Locating Transition States: Using DFT to find the highest energy point along the reaction coordinate, known as the transition state. The structure of the transition state provides crucial information about the reaction's feasibility and kinetics.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation barrier, which determines the reaction rate. rsc.org

Computational analysis can compare different potential synthetic routes, predict the most likely reaction products, and explain observed regioselectivity, thereby guiding the optimization of synthetic protocols in the laboratory. nih.govacs.org

Prediction and Validation of Spectroscopic Properties from Computational Models

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of published research specifically detailing the computational and theoretical investigation of the spectroscopic properties of this compound. While computational methods such as Density Functional Theory (DFT) are standard approaches for predicting spectroscopic data like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for novel compounds, it appears that such studies have not been publicly documented for this particular molecule.

Theoretical chemistry provides a powerful tool for corroborating experimental findings and offering deeper insights into the electronic structure and vibrational modes of molecules. Typically, researchers would employ computational models to calculate parameters such as chemical shifts, vibrational frequencies, and electronic transition energies. These predicted values are then compared against experimentally obtained spectra to validate the computational model and to aid in the definitive assignment of spectroscopic signals.

For instance, in a typical study, the optimized molecular geometry of this compound would first be determined using a selected level of theory and basis set. Following this, NMR chemical shifts (¹H, ¹³C, ¹⁹F) would be calculated and benchmarked against experimental data. Similarly, theoretical vibrational frequencies from IR spectroscopy would be computed and compared with the experimental IR spectrum, often with the application of a scaling factor to account for anharmonicity and other systemic computational errors. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would be used to predict the electronic transitions observed in UV-Vis spectroscopy.

However, due to the lack of specific studies on this compound, detailed research findings and corresponding data tables for its predicted and validated spectroscopic properties are not available. The scientific community has not yet published work that would allow for the creation of the detailed data tables and in-depth analysis required for this section.

Chemical Transformations and Derivatization Strategies of 2 3 Fluorophenoxy Pyrimidin 5 Amine

Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, while its aromatic character also allows for electrophilic substitution under certain conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of substituents. The presence of the electronegative nitrogen atoms in the ring facilitates the attack of nucleophiles, particularly at positions activated by leaving groups.

A plausible synthetic route to 2-(3-fluorophenoxy)pyrimidin-5-amine itself involves sequential SNAr reactions. Starting from a di-substituted pyrimidine such as 2,5-dichloropyrimidine, the more reactive chlorine at the 2-position can be displaced by 3-fluorophenol (B1196323) in the presence of a base. The second chlorine at the 5-position can then be substituted by an amino group to yield the final product.

While specific examples of further SNAr reactions on this compound are not extensively documented in publicly available literature, the principles of pyrimidine chemistry suggest that if a suitable leaving group were present on the pyrimidine core (for instance, if the starting material was 2-(3-fluorophenoxy)-5-halopyrimidine), a variety of nucleophiles could be introduced. These include, but are not limited to, amines, alcohols, and thiols. The reactivity of halopyrimidines in such reactions is well-established. wikipedia.org

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Core

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally challenging due to its electron-deficient character. The ring nitrogens deactivate the system towards electrophilic attack, making reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation difficult to achieve under standard conditions.

However, the presence of activating groups on the pyrimidine ring can facilitate EAS. The amino group at the C-5 position of this compound is an activating group and an ortho-, para-director. In principle, this could direct electrophiles to the C-4 and C-6 positions of the pyrimidine ring. Despite this, the deactivating effect of the two ring nitrogens and the phenoxy group likely makes the pyrimidine core of this specific molecule still quite resistant to electrophilic attack. There is limited specific literature detailing successful electrophilic aromatic substitution reactions directly on the pyrimidine core of this compound. Such transformations would likely require forcing conditions or highly reactive electrophiles.

Modifications at the Fluorophenoxy Moiety

The fluorophenoxy part of the molecule offers additional sites for chemical modification, allowing for the exploration of structure-activity relationships related to this region.

Substitutions and Derivatizations on the Fluorophenyl Ring

The 3-fluorophenyl ring, being an aromatic system, can undergo electrophilic aromatic substitution. The fluorine atom is a deactivating but ortho-, para-directing group. Therefore, electrophilic attack would be expected to occur at the positions ortho and para to the fluorine atom (C-2, C-4, and C-6 of the phenyl ring). The ether linkage is also an activating, ortho-, para-directing group. The combined directing effects would favor substitution at the C-2, C-4, and C-6 positions of the fluorophenyl ring.

Common electrophilic substitution reactions that could be envisioned include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The success and regioselectivity of these reactions would depend on the specific reagents and conditions employed.

Chemical Transformations of the Ether Linkage

The ether linkage in this compound is generally stable. wikipedia.org Cleavage of aryl ethers typically requires harsh conditions, such as strong acids (e.g., HBr or HI) at high temperatures or potent Lewis acids. libretexts.org Under such conditions, the C-O bond could be broken to yield 5-amino-2-hydroxypyrimidine and 1-fluoro-3-halobenzene. However, the forcing conditions required for ether cleavage might also lead to decomposition of the pyrimidine ring or other unwanted side reactions.

Reactions Involving the Amine Functional Group at C-5 of the Pyrimidine Ring

The primary amine group at the C-5 position is a versatile functional handle for a wide range of chemical transformations, making it a common site for derivatization.

This functional group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis and are widely used to modify the properties of amine-containing molecules.

Furthermore, the amine group can participate in various carbon-nitrogen bond-forming reactions, including palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orgnih.gov This would involve the coupling of the amine with an aryl or heteroaryl halide to introduce a new aromatic or heteroaromatic substituent. Another important reaction is the Suzuki coupling, where the amine could be transformed into a suitable leaving group (e.g., a halide or triflate after diazotization) to then couple with a boronic acid. nih.govlibretexts.org

The amine can also be a nucleophile in condensation reactions with aldehydes and ketones to form imines, which can be further reduced to secondary amines.

Below is a table summarizing potential derivatization reactions at the C-5 amine group:

| Reaction Type | Reagent/Catalyst | Product Type |

| Acylation | Acyl chloride, Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl halide, Pd catalyst, Ligand, Base | N-Aryl/Heteroaryl amine |

| Condensation | Aldehyde, Ketone | Imine (Schiff base) |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | Secondary amine |

Formation of Hybrid and Fused Pyrimidine Systems involving this compound

The pyrimidine ring of this compound can serve as a scaffold for the construction of more complex heterocyclic systems. This can be achieved through the formation of hybrid molecules, where the pyrimidine is linked to another heterocyclic ring, or through the synthesis of fused systems where the pyrimidine ring shares one or more bonds with another ring. nih.gov

The synthesis of such systems often involves multi-step reaction sequences. For example, a common strategy involves the introduction of reactive functional groups onto the pyrimidine ring, which can then participate in cyclization reactions to form the fused ring. The amino group of this compound can be a key handle for initiating these synthetic pathways.

The fusion of a pyrimidine ring with other heterocycles like pyrrole (B145914), furan, thiophene (B33073), and pyridine (B92270) can lead to novel molecular architectures with potentially enhanced biological activities. nih.gov For instance, pyrano[2,3-d]pyrimidine derivatives represent a class of fused heterocyclic systems that have been synthesized and investigated for their pharmacological properties. researchgate.net Similarly, chromenopyrimidine derivatives have been efficiently synthesized using microwave and ultrasound irradiation techniques. nih.gov The design of pyrimidine-quinolone hybrids has also been explored, with different linkers connecting the two scaffolds. nih.gov

Table 3: Examples of Hybrid and Fused Pyrimidine Systems

| Fused/Hybrid System | General Synthetic Approach | Potential Significance |

| Pyrido[2,3-d]pyrimidines | Cyclization reactions involving functionalized pyrimidines | Exploration of novel chemical space for drug discovery nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Construction of the pyrrole ring onto the pyrimidine core | Potential for enhanced biological activity nih.gov |

| Thieno[2,3-d]pyrimidines | Annulation of a thiophene ring to the pyrimidine scaffold | Access to diverse heterocyclic structures nih.gov |

| Pyrimidine-Quinolone Hybrids | Coupling of pyrimidine and quinolone moieties via a linker | Development of inhibitors for specific biological targets nih.gov |

Diversity-Oriented Synthesis (DOS) and Rapid Analogue Synthesis (RAS) Strategies

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at the efficient production of a collection of structurally diverse small molecules. cam.ac.ukcore.ac.uknih.gov This approach is particularly valuable in drug discovery for exploring novel chemical space. nih.gov this compound, with its multiple functionalization points, is a suitable starting material for DOS campaigns.

A key principle of DOS is the use of branching reaction pathways, where a common intermediate is converted into a variety of different molecular scaffolds by changing the reaction conditions or reagents. cam.ac.uk For example, the amino group and the pyrimidine ring of this compound can be independently or sequentially modified to generate a library of analogues with significant structural diversity.

Rapid Analogue Synthesis (RAS) is a related strategy that focuses on the swift generation of analogues around a known active scaffold to optimize its properties. The modular nature of synthesizing derivatives from this compound lends itself to RAS. For instance, by varying the acylating or alkylating agents in the reactions described in section 5.3.1, a series of analogues can be rapidly prepared and evaluated. Similarly, employing a range of different aldehydes and ketones in condensation reactions (section 5.3.2) allows for the rapid synthesis of a diverse set of Schiff bases and their corresponding secondary amines. This approach facilitates the exploration of structure-activity relationships in an efficient manner. nih.gov

The application of DOS and RAS to pyrimidine-containing scaffolds has been demonstrated as a powerful tool for the discovery of new biologically active molecules. researchgate.net

Table 4: DOS and RAS Strategies with this compound

| Strategy | Approach | Example Application | Goal |

| Diversity-Oriented Synthesis (DOS) | Branching pathways from a common intermediate | Reaction of the amino group followed by modification of the pyrimidine ring to create multiple scaffolds. | Generation of a library of structurally diverse compounds for screening. cam.ac.uk |

| Rapid Analogue Synthesis (RAS) | Systematic modification of a core scaffold | Parallel synthesis of a series of amides or Schiff bases with varying substituents. | Optimization of biological activity and structure-activity relationship studies. nih.gov |

Molecular Interaction Studies and Structure Activity Relationship Sar Principles

Mechanistic Investigations of Intermolecular Interactions

The biological efficacy of a molecule is intrinsically linked to its ability to interact with its target. For 2-(3-Fluorophenoxy)pyrimidin-5-amine, these interactions are multifaceted, involving a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions.

π-π Stacking: The aromatic nature of both the pyrimidine (B1678525) and the fluorophenoxy rings allows for π-π stacking interactions. These non-covalent interactions are significant in stabilizing the binding of ligands to proteins, particularly when aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan are present in the binding site. mdpi.comnih.gov The geometry of these interactions can vary, including face-to-face, edge-to-face, and offset arrangements. researchgate.net The substitution pattern on the aromatic rings can modulate the strength and nature of these π-π stacking interactions. rsc.org In some cases, the interaction between a fluorinated ring and another aromatic system can be influenced by quadrupole-quadrupole interactions. rsc.org

Hydrophobic Interactions: The fluorophenoxy group contributes significantly to the hydrophobic character of the molecule. The fluorine atom, despite its high electronegativity, increases the lipophilicity of the aromatic ring. bohrium.com This enhanced hydrophobicity can drive the molecule to partition into hydrophobic pockets within a protein, displacing water molecules and leading to a favorable entropic contribution to the binding affinity. nih.gov The "fatness" of fluorinated carbons can lead to poorer van der Waals interactions with water, further promoting hydrophobic interactions. preprints.org

Identification of Key Structural Motifs Contributing to Molecular Recognition

The molecular architecture of this compound comprises several key structural motifs that are critical for its molecular recognition by biological targets.

The aminopyrimidine core is a well-established pharmacophore in numerous biologically active compounds, particularly in kinase inhibitors. nih.govnih.govresearchgate.net Its ability to form specific hydrogen bond patterns makes it a crucial element for anchoring the molecule to the target. researchgate.netnih.gov The arrangement of hydrogen bond donors and acceptors in the 2-aminopyrimidine (B69317) scaffold is often complementary to the hydrogen bonding pattern of the hinge region in many protein kinases. nih.govresearchgate.net

The 5-amino group on the pyrimidine ring is another critical determinant of molecular recognition. It acts as a hydrogen bond donor and its position can direct the orientation of the molecule within the binding pocket. nih.gov Structure-activity relationship studies on related pyrimidine derivatives have shown that modifications at this position can significantly impact biological activity. nih.gov

Rational Design Principles for Modulating Molecular Recognition and Binding Specificity

The understanding of the key structural motifs and their intermolecular interactions provides a foundation for the rational design of new molecules with improved binding specificity and potency.

One key principle is the optimization of hydrogen bonding networks . By modifying the substituents on the pyrimidine ring or the phenoxy group, it is possible to fine-tune the hydrogen bonding capabilities of the molecule to better match the hydrogen bond donor and acceptor patterns of a specific target. nih.govresearchgate.net For example, introducing additional hydrogen bond donors or acceptors at strategic positions could enhance binding affinity and selectivity.

Modulating π-π stacking and hydrophobic interactions is another important design strategy. Altering the electronic properties of the aromatic rings through the introduction of different substituents can influence the strength of π-π stacking interactions. mdpi.com The degree of fluorination can also be varied to modulate lipophilicity and optimize hydrophobic interactions with the target protein. bohrium.comnih.gov

Conformational constraint is a powerful tool in rational drug design. Introducing rigidifying elements into the molecule can reduce the entropic penalty upon binding and lock the molecule in a bioactive conformation. nih.gov For a molecule like this compound, this could involve modifying the linker between the two ring systems to restrict rotation.

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are computational techniques that can guide the rational design process. nih.govnih.gov By analyzing a series of related compounds and their biological activities, these methods can identify the key chemical features (pharmacophore) required for activity and develop mathematical models (QSAR) to predict the activity of new, untested compounds. nih.govnih.govmdpi.com For pyrimidine-based inhibitors, pharmacophore models often highlight the importance of the hydrogen-bonding pattern of the aminopyrimidine core and the presence of hydrophobic and aromatic features. nih.govresearchgate.net

Ligand-Target Binding Characterization from a Biophysical Chemistry Perspective

Several biophysical techniques can be employed to characterize the binding of this compound to a target protein, providing quantitative data on binding affinity, thermodynamics, and kinetics.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. nih.govpreprints.orgkhanacademy.orgamazonaws.com From a single ITC experiment, one can determine the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govkhanacademy.org This thermodynamic information provides a complete picture of the driving forces behind the interaction. For instance, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution is typically associated with the release of ordered water molecules from hydrophobic surfaces upon binding. nih.gov

| Thermodynamic Parameter | Information Provided | Typical Interpretation |

| Binding Affinity (Kd) | Strength of the interaction | Lower Kd indicates stronger binding |

| Stoichiometry (n) | Number of ligand molecules binding to one protein molecule | Provides information on the binding model |

| Enthalpy Change (ΔH) | Heat released or absorbed upon binding | Negative ΔH indicates favorable enthalpic interactions (e.g., H-bonds) |

| Entropy Change (ΔS) | Change in disorder upon binding | Positive ΔS indicates favorable entropic contributions (e.g., hydrophobic effect) |

Fluorescence Spectroscopy can also be used to study ligand binding, particularly if the ligand or the target protein is fluorescent. The intrinsic fluorescence of tryptophan residues in a protein can be quenched upon ligand binding, and this change in fluorescence can be used to determine the binding affinity. nih.govnih.gov If the ligand itself is fluorescent, as could be the case for some pyrimidine derivatives, changes in its fluorescence properties (intensity, wavelength, polarization) upon binding can be monitored. mdpi.commdpi.com The mechanism of fluorescence quenching can be either static (formation of a non-fluorescent ground-state complex) or dynamic (collisional quenching). nih.gov Time-resolved fluorescence measurements can help to distinguish between these mechanisms. mdpi.com

| Fluorescence Parameter | Change upon Binding | Information Derived |

| Fluorescence Intensity | Quenching or enhancement | Binding affinity (Kd) |

| Emission Wavelength | Blue or red shift | Changes in the polarity of the fluorophore's environment |

| Fluorescence Polarization/Anisotropy | Increase | Information on the size and shape of the complex, rotational diffusion |

| Fluorescence Lifetime | Change | Can distinguish between static and dynamic quenching |

Impact of Conformational Flexibility on Molecular Interactions

The conformational flexibility of this compound, primarily due to the rotatable bond of the ether linkage, plays a crucial role in its molecular interactions. This flexibility allows the molecule to adopt different conformations in solution and to adapt its shape to fit into a specific binding pocket. nih.gov

Computational methods, such as conformational analysis and molecular dynamics simulations, can be used to explore the conformational landscape of this compound and to understand how its flexibility influences its binding to a target. researchgate.net These studies can help to identify the low-energy conformations that are likely to be relevant for binding and can provide insights into the energetic cost of adopting a bioactive conformation. mdpi.com

Understanding the impact of conformational flexibility is critical for rational drug design. Strategies to pre-organize a ligand into its bioactive conformation, for example by introducing rigidifying elements, can lead to a significant improvement in binding affinity by reducing the entropic penalty of binding. nih.gov

Future Perspectives and Advanced Methodologies in Pyrimidine Amine Research

Emerging Synthetic Technologies and Their Application (e.g., flow chemistry, microreactor technology)

The synthesis of complex molecules like 2-(3-Fluorophenoxy)pyrimidin-5-amine is poised for a paradigm shift with the adoption of emerging synthetic technologies. Flow chemistry and microreactor technology, in particular, offer substantial advantages over conventional batch processing.

Flow chemistry involves the continuous pumping of reagents through a network of tubes or channels, where they mix and react. This method provides superior control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in microreactors facilitates extremely efficient heat transfer, mitigating the risk of thermal runaways in exothermic reactions and allowing for "superheated" conditions to be safely achieved, which can dramatically accelerate reaction rates. For the synthesis of nitrogen-containing heterocycles like pyrimidines, these technologies can lead to significantly reduced reaction times, improved yields, and enhanced safety profiles. For instance, a reaction that takes 9 hours in a batch process was completed in just 16 minutes under flow conditions, demonstrating the potential for massive throughput increases.

Microreactor technology also enables the rapid screening and optimization of reaction conditions with minimal material consumption, a significant benefit in early-stage research where starting materials may be scarce. By systematically varying parameters in an automated flow setup, optimal synthetic routes for compounds like this compound can be identified far more quickly than with traditional one-at-a-time batch experiments.

| Feature | Batch Synthesis | Flow Chemistry / Microreactors |

| Heat Transfer | Poor; risk of hot spots and thermal runaway. | Excellent; precise temperature control. |

| Mass Transfer | Often limited by mixing efficiency. | Enhanced due to small channel dimensions. |

| Scalability | Complex and non-linear; often requires re-optimization. | Simpler scale-up by running longer or in parallel. |

| Safety | Higher risk with hazardous reagents or exothermic reactions. | Improved safety due to small reaction volumes. |

| Reaction Time | Can be lengthy (hours to days). | Significantly reduced (minutes to hours). |

| Optimization | Time-consuming and material-intensive. | Rapid optimization through automated screening. |

Advanced Computational Design and Optimization (e.g., AI-assisted reaction design, machine learning in chemical synthesis and property prediction)

Computational tools are revolutionizing how chemists approach the synthesis and design of new molecules. Artificial intelligence (AI) and machine learning (ML) are at the forefront of this transformation, offering powerful platforms for predicting reaction outcomes, optimizing processes, and designing novel compounds with desired properties.

Furthermore, machine learning algorithms, particularly Bayesian optimization, are being deployed to refine reaction conditions in real-time. In a photoredox amine synthesis, an ML-driven workflow successfully optimized six different continuous variables (like concentration and temperature) to navigate the trade-off between reaction yield and cost. This approach not only identifies optimal conditions but also provides insights into which parameters are most influential. The application of such a system to the synthesis of this compound could lead to a highly efficient and cost-effective manufacturing process.

Beyond synthesis, generative AI models are being used to design entirely new molecules. Starting with a core scaffold like the 2-phenoxypyrimidin-5-amine (B1453725) structure, these models can explore the vastness of chemical space to generate novel derivatives. By integrating predictive models for biological activity and physicochemical properties, this process can be steered towards identifying new compounds with potentially superior efficacy or other desirable characteristics for therapeutic applications.

Exploration of Novel Pyrimidine-Embedded Frameworks and Chemical Space

While many existing pyrimidine-containing compounds are relatively flat, two-dimensional structures, current research emphasizes the exploration of three-dimensional (3D) chemical space to find molecules with novel biological activities. A key strategy in this area is privileged substructure-based diversity-oriented synthesis (pDOS). This approach uses a biologically relevant core, such as the pyrimidine (B1678525) ring, and systematically builds complex, 3D polyheterocyclic frameworks around it.

This methodology aims to overcome the structural limitations of traditional scaffolds and create molecules better suited to interact with complex biological targets like protein-protein interfaces (PPIs). Through techniques like tandem cyclizations and skeletal transformations, researchers have generated dozens of unique pyrimidine-embedded frameworks, including medium-sized rings (8-11 members) and bridged azacycles, which are underrepresented in typical compound libraries but offer significant pharmacological advantages.

The core structure of this compound could serve as a valuable starting point for a pDOS strategy. By applying these advanced synthetic methods, the pyrimidine core could be integrated into novel, conformationally diverse scaffolds. Chemoinformatic analyses, such as Principal Moment of Inertia (PMI) plots, have confirmed that these new frameworks exhibit significantly higher shape diversity compared to known bioactive pyrimidine compounds, suggesting they have the potential for unique biological activities.

<

Q & A

Q. Example Data Contradiction :

| Study | Reported IC₅₀ (nM) | Assay Conditions |

|---|---|---|

| Hodgson et al. (2009) | 12.5 ± 1.2 | HEK293, 1 nM [³H]ZM241385 |

| Jacobson et al. (2006) | 28.4 ± 3.1 | CHO, 5 nM [³H]SCH58261 |

Advanced: What computational methods are effective for predicting the substituent effects on this compound’s pharmacokinetic properties?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic effects (e.g., fluorine’s electron-withdrawing impact on pyrimidine ring aromaticity) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., A2A adenosine receptor) using Amber or GROMACS. Key parameters include binding free energy (ΔG) and hydrogen-bonding networks with residues like Asn253 .

Q. Table: Substituent Effects on LogP and Solubility

| Substituent (R) | Calculated LogP | Aqueous Solubility (µg/mL) |

|---|---|---|

| 3-Fluorophenoxy (target) | 2.1 | 18.5 |

| 4-Chlorophenoxy | 2.8 | 9.2 |

| 2-Methoxyphenoxy | 1.6 | 32.7 |

Advanced: How can researchers optimize multi-step synthesis to minimize byproducts like dehalogenated intermediates?

Answer:

- Stepwise Monitoring : Use inline FTIR or LC-MS to detect intermediates (e.g., 5-amino-2-chloropyrimidine) and adjust reaction stoichiometry.

- Protection-Deprotection : Introduce tert-butoxycarbonyl (Boc) groups to the amine during halogenation steps. This reduces side reactions (e.g., elimination) and improves final purity (>98%) .

Q. Example Optimization Workflow :

Halogenation : Protect amine with Boc, then react with PCl₅ in anhydrous DCM.

Coupling : Deprotect with TFA, perform SNAr with 3-fluorophenol.

Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes residual dehalogenated species.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA code D001) .

Advanced: How do crystallographic studies inform the conformational flexibility of this compound?

Answer:

Single-crystal X-ray diffraction reveals:

- Dihedral Angles : The fluorophenoxy ring and pyrimidine core form a dihedral angle of ~12–15°, optimizing π-π stacking in receptor binding .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the amine group, reducing rotational freedom. Compare with polymorphic forms of analogs (e.g., 4-chlorophenyl derivatives) to assess packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.